molecular formula C9H14N4O2 B1478373 2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one CAS No. 2098002-40-3

2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one

Cat. No. B1478373
CAS RN: 2098002-40-3
M. Wt: 210.23 g/mol
InChI Key: FYEPVUXFZJPVOI-UHFFFAOYSA-N
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Description

“2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one” is a complex chemical compound used in scientific research. It contains an imidazole moiety, which is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound belongs to the class of organic compounds known as alpha amino acids and derivatives .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied . The first synthesis of imidazole was made by glyoxal and ammonia . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . The reaction conditions were mild enough for the inclusion of a variety of functional groups .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Future Directions

Imidazole has become an important synthon in the development of new drugs . Given its broad range of chemical and biological properties, it’s likely that research into imidazole and its derivatives, including “2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one”, will continue to be a significant area of interest in the future .

properties

IUPAC Name

2-amino-1-(3-hydroxy-4-imidazol-1-ylpyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c10-3-9(15)13-4-7(8(14)5-13)12-2-1-11-6-12/h1-2,6-8,14H,3-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEPVUXFZJPVOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)CN)O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 3
2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 4
2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 5
2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one

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